3-Iodo-1-methyl-1H-indazol-6-ol
Description
Historical Context and Significance of the Indazole Heterocycle
The indazole ring system, first described by the eminent scientist Emil Fischer, consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. researchgate.net This bicyclic heteroaromatic compound is also known as benzo[d]pyrazole. chemicalbook.com Structurally, indazole can exist in different tautomeric forms, with the 1H-indazole form being the most thermodynamically stable and predominant isomer compared to the 2H-indazole form. chemicalbook.comnih.gov
While indazole derivatives are not commonly found in nature, their synthetic analogues have garnered immense interest due to their wide spectrum of biological activities. nih.gov The versatile indazole core is a key component in numerous pharmacologically active molecules, demonstrating activities such as anti-inflammatory, anti-tumor, and anti-HIV properties. nih.govtaylorandfrancis.com This significance is highlighted by the successful development of drugs incorporating the indazole structure, including the anti-emetic agent Granisetron and the anti-inflammatory drug Benzydamine. researchgate.net The chemical reactivity of the indazole nucleus allows for electrophilic substitution reactions like halogenation and nitration, making it a versatile scaffold for chemical synthesis. chemicalbook.com
Overview of Substituted Indazoles in Chemical Sciences
Substituted indazoles are a cornerstone of modern medicinal chemistry, serving as essential building blocks for a multitude of commercially available drugs and bioactive compounds. nih.gov The strategic placement of different functional groups onto the indazole ring system allows for the fine-tuning of a compound's physicochemical properties and biological functions. nih.gov This has led to the development of potent and selective drugs, such as the anticancer agents niraparib (B1663559) and pazopanib, which are based on substituted indazole scaffolds. nih.gov
The utility of substituted indazoles extends beyond pharmaceuticals into materials science, where their unique electronic properties are harnessed to develop advanced materials. The synthesis of these compounds has been a subject of extensive research, leading to a variety of efficient methods for their construction. Techniques such as palladium-catalyzed C-H amination, [3+2] cycloaddition reactions, and intramolecular aminations have enabled chemists to access a wide array of diversely functionalized indazoles. chemicalbook.comorganic-chemistry.orgacs.org The ability to introduce substituents at specific positions, such as C-3, N-1, and C-6, is crucial for creating molecules with desired properties for targeted applications in drug discovery and beyond. google.com
Rationale for Investigating 3-Iodo-1-methyl-1H-indazol-6-ol within Contemporary Research Paradigms
The specific compound, this compound, is of significant interest in contemporary research due to the unique combination of its functional groups, each conferring distinct advantages for chemical synthesis and biological investigation.
The 3-Iodo Group: The iodine atom at the C-3 position is a particularly valuable feature. It serves as a versatile synthetic handle for a variety of metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. google.com This allows for the straightforward introduction of diverse and complex molecular fragments at this position, a common and powerful strategy in medicinal chemistry for generating libraries of new compounds for biological screening. The iodine can also participate in halogen bonding, a type of non-covalent interaction that can be crucial for molecular recognition and binding to biological targets.
The 1-Methyl Group: The presence of a methyl group on the N-1 nitrogen atom serves a critical purpose by fixing the tautomeric form of the indazole ring. chemicalbook.com This prevents isomerization to the 2H-indazole tautomer, ensuring that any observed biological or chemical properties are attributable to a single, well-defined molecular structure. chemicalbook.comdoaj.org This is paramount for establishing clear and reliable structure-activity relationships (SAR) in drug discovery programs. Furthermore, the methyl group can enhance the compound's lipophilicity (fat-solubility) and influence its metabolic stability, both of which are key parameters in drug design.
The 6-Hydroxy Group: The hydroxyl (-OH) group at the C-6 position provides another site for chemical modification, such as through etherification or esterification. This allows for further modulation of the molecule's properties, including solubility, polarity, and its ability to act as a hydrogen bond donor or acceptor. In a biological context, a hydroxyl group can be a key pharmacophoric feature, forming critical hydrogen bond interactions with amino acid residues in the active site of a target protein or enzyme.
Compound Data
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7IN2O |
|---|---|
Molecular Weight |
274.06 g/mol |
IUPAC Name |
3-iodo-1-methylindazol-6-ol |
InChI |
InChI=1S/C8H7IN2O/c1-11-7-4-5(12)2-3-6(7)8(9)10-11/h2-4,12H,1H3 |
InChI Key |
OQXIRSIECSBLQZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)O)C(=N1)I |
Origin of Product |
United States |
Chemical Reactivity and Transformational Pathways of 3 Iodo 1 Methyl 1h Indazol 6 Ol
Reactivity of the C-3 Iodo Substituent
The iodine atom at the C-3 position is a key handle for a variety of chemical transformations, primarily owing to the lability of the carbon-iodine bond. This functionality allows for the introduction of diverse molecular fragments, making 3-Iodo-1-methyl-1H-indazol-6-ol a valuable building block in the synthesis of more complex molecules.
Nucleophilic Substitution Reactions
While direct nucleophilic aromatic substitution on an electron-rich system like indazole is generally challenging, the presence of the iodine atom at C-3 offers a potential site for such reactions under specific conditions. The C-I bond can be susceptible to cleavage by strong nucleophiles, although this pathway is often less favored compared to metal-catalyzed processes. The success of such substitutions would heavily depend on the nature of the nucleophile and the reaction conditions employed. For instance, in related heterocyclic systems, highly reactive nucleophiles have been shown to displace halides, though often requiring harsh conditions that may not be compatible with the other functional groups present in this compound.
Transition-Metal-Catalyzed Transformations
The C-3 iodo substituent is an excellent electrophilic partner in a wide array of transition-metal-catalyzed cross-coupling reactions. These reactions represent the most versatile and widely employed methods for the functionalization of the indazole C-3 position.
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds. In a typical Suzuki-Miyaura coupling, this compound would react with an organoboron compound in the presence of a palladium catalyst and a base. mdpi.com This allows for the introduction of various aryl, heteroaryl, or vinyl groups at the C-3 position. The reaction is generally tolerant of a wide range of functional groups, making it suitable for the late-stage functionalization of complex molecules. mdpi.commdpi.com
Heck Cross-Coupling: The Heck reaction provides a means to introduce alkenyl substituents at the C-3 position. This palladium-catalyzed process involves the reaction of this compound with an alkene. researchgate.net The reaction typically proceeds with good regioselectivity and stereoselectivity, offering a direct route to 3-vinyl-1-methyl-1H-indazol-6-ol derivatives. These vinylated products can serve as versatile intermediates for further transformations. researchgate.net
Sonogashira Coupling: For the introduction of alkynyl moieties, the Sonogashira coupling is the reaction of choice. This reaction, co-catalyzed by palladium and copper, couples this compound with a terminal alkyne. This transformation is highly efficient and provides direct access to 3-alkynyl-1-methyl-1H-indazol-6-ol derivatives, which are valuable precursors for the synthesis of various heterocyclic compounds and materials with interesting photophysical properties.
Other Cross-Coupling Reactions: Beyond these common examples, the C-3 iodo group can also participate in other transition-metal-catalyzed reactions such as Buchwald-Hartwig amination for the introduction of nitrogen-based nucleophiles, and various carbonylation reactions to introduce carbonyl-containing functionalities.
Table 1: Examples of Transition-Metal-Catalyzed Reactions at the C-3 Position of Iodoindazoles
| Reaction Name | Catalyst System (Typical) | Reactant | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Organoboron compound | 3-Aryl/Heteroaryl/Vinyl-indazole |
| Heck | Pd(OAc)₂, Ligand (e.g., PPh₃) | Alkene | 3-Alkenyl-indazole |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, Base | Terminal Alkyne | 3-Alkynyl-indazole |
| Buchwald-Hartwig | Pd catalyst, Ligand | Amine | 3-Amino-indazole |
Reactivity of the N-1 Methyl Group
Stability and Potential for Demethylation
The N-1 methyl group is generally stable under a wide range of reaction conditions, which is advantageous for synthetic applications where modification of other parts of the molecule is desired without affecting the N-alkylation. However, under specific and often harsh conditions, N-demethylation can be achieved. google.comgoogleapis.com This process typically involves oxidation of the N-methyl group to an N-formyl or N-hydroxymethyl intermediate, followed by hydrolysis to yield the N-H indazole. google.com Reagents such as strong oxidizing agents followed by acidic or basic workup can effect this transformation. The selective removal of the methyl group can be a useful strategy for further derivatization at the N-1 position. google.comgoogleapis.com
Influence on Ring Aromaticity and Electron Density
The presence of the methyl group at the N-1 position has a significant electronic influence on the indazole ring system. As an electron-donating group, the methyl group increases the electron density of the heterocyclic ring, which can affect its reactivity in electrophilic aromatic substitution reactions. This increased electron density can also influence the acidity of the C-6 hydroxyl group and the reactivity of the C-3 position.
Reactivity of the C-6 Hydroxyl Group
The hydroxyl group at the C-6 position is a versatile functional group that can undergo a variety of reactions typical of phenols.
O-Alkylation and O-Acylation: The hydroxyl group can be readily alkylated to form ethers or acylated to form esters. For instance, methylation with a suitable methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base would yield 3-iodo-6-methoxy-1-methyl-1H-indazole. rsc.org Similarly, reaction with an acyl chloride or anhydride (B1165640) would lead to the corresponding ester. These transformations are useful for protecting the hydroxyl group or for modifying the electronic and lipophilic properties of the molecule.
Electrophilic Aromatic Substitution: The hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution on the benzene (B151609) ring of the indazole. This would direct incoming electrophiles to the C-5 and C-7 positions. However, the directing effect of other substituents and the inherent reactivity of the indazole core would also play a role in determining the regioselectivity of such reactions.
Influence on Acidity: The phenolic hydroxyl group is acidic and can be deprotonated by a suitable base to form a phenoxide. The pKa of this hydroxyl group is influenced by the electronic properties of the indazole ring system, including the electron-donating N-1 methyl group and the electron-withdrawing C-3 iodo substituent. The resulting phenoxide is a potent nucleophile and can participate in various substitution reactions.
Etherification and Esterification Reactions
The phenolic hydroxyl group at the 6-position is a prime site for etherification and esterification reactions. Its reactivity is analogous to that of other substituted phenols.
Etherification: The conversion of the hydroxyl group to an ether is typically achieved via the Williamson ether synthesis. This reaction involves the deprotonation of the weakly acidic phenol (B47542) (pKa ≈ 10) with a suitable base to form a more nucleophilic phenoxide ion. libretexts.orgwikipedia.org This intermediate can then react with an alkyl halide through a nucleophilic substitution mechanism to yield the corresponding aryl ether. wikipedia.org Primary alkyl halides are preferred as they minimize the risk of competing elimination reactions. wikipedia.org
A general scheme for the etherification is presented below:
Step 1: Deprotonation: Reaction with a base such as sodium hydride (NaH) or an alkali metal hydroxide (B78521) (e.g., NaOH, KOH) in an appropriate solvent to form the sodium or potassium phenoxide salt.
Step 2: Nucleophilic Substitution: Introduction of an alkylating agent, such as an alkyl halide (e.g., iodomethane, ethyl bromide), which undergoes SN2 reaction with the phenoxide to form the ether linkage.
| Reaction Type | Reagents | Product Class |
| Etherification | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (R-X) | 6-Alkoxy-3-iodo-1-methyl-1H-indazole |
Esterification: Phenols are generally less nucleophilic than alcohols and their esterification with carboxylic acids is often slow and inefficient. chemguide.co.uk More reactive acylating agents are required for practical synthesis. Acyl chlorides and acid anhydrides are commonly used to form phenolic esters under relatively mild conditions. libretexts.orgchemguide.co.uk The reaction with an acyl chloride, such as ethanoyl chloride, proceeds at room temperature, though it may be slower than with aliphatic alcohols. chemguide.co.uk To enhance the reaction rate, especially with less reactive acylating agents like benzoyl chloride, the phenol can first be converted to its more reactive phenoxide salt by treatment with a base like sodium hydroxide. chemguide.co.ukchemguide.co.uk
| Acylating Agent | Conditions | Product Class |
| Acyl Chloride (RCOCl) | Room temperature or with base (e.g., pyridine (B92270), NaOH) | 3-Iodo-1-methyl-1H-indazol-6-yl ester |
| Acid Anhydride ((RCO)₂O) | Warming or with base catalyst (e.g., NaOH, pyridine) | 3-Iodo-1-methyl-1H-indazol-6-yl ester |
Oxidation Pathways
The phenolic moiety in this compound makes the molecule susceptible to oxidation. Phenols can be oxidized to quinones, and the specific product depends on the oxidizing agent and the substitution pattern of the phenol. jove.comlibretexts.org
Given the structure of this compound, oxidation would likely target the benzene ring activated by the hydroxyl group. Common oxidizing agents for phenols include chromic acid, Fremy's salt (potassium nitrosodisulfonate), and hypervalent iodine reagents like 2-iodoxybenzoic acid (IBX). libretexts.orgnih.govlibretexts.org Oxidation of phenols with an open ortho position, such as the C-5 or C-7 position in this molecule, can lead to the formation of o-quinones. nih.govnih.gov Therefore, a probable oxidation product of this compound is the corresponding indazole-6,7-dione or indazole-5,6-dione, depending on the regioselectivity of the oxidation. The reaction with IBX, for instance, has been shown to be highly regioselective for producing o-quinones from phenols with electron-donating groups. nih.gov
| Oxidizing Agent | Potential Product |
| 2-Iodoxybenzoic Acid (IBX) | 3-Iodo-1-methyl-1H-indazole-5,6-dione or -6,7-dione |
| Fremy's Salt [(KSO₃)₂NO] | 3-Iodo-1-methyl-1H-indazole-5,6-dione or -6,7-dione |
| Chromic Acid (H₂CrO₄) | 3-Iodo-1-methyl-1H-indazole-5,6-dione or -6,7-dione |
Ring System Stability and Transformations
The stability and transformation pathways of the indazole ring system are influenced by the nature and position of its substituents.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) on the benzene portion of the indazole ring is directed by the combined electronic effects of the existing substituents. numberanalytics.com
The key directing groups on this compound are:
Hydroxyl (-OH) group at C-6: This is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring via resonance. refinerlink.combyjus.com It strongly activates the positions ortho (C-5 and C-7) and para (C-3, which is already substituted) to it.
Fused N-methyl-pyrazole ring: The indazole ring system itself is generally considered to be electron-withdrawing, thus deactivating the fused benzene ring towards electrophilic attack compared to benzene. quora.com
Iodine (-I) atom at C-3: Halogens are deactivating due to their inductive electron-withdrawing effect, but they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. Its effect is primarily on the pyrazole (B372694) ring but can have a minor influence on the benzene ring.
The dominant influence on the regioselectivity of EAS is the strongly activating hydroxyl group at C-6. refinerlink.comblogspot.com Therefore, electrophilic attack is expected to occur predominantly at the positions ortho to the hydroxyl group, namely C-5 and C-7. The C-5 position is sterically less hindered than the C-7 position, which is adjacent to the fused pyrazole ring, suggesting that substitution at C-5 may be favored. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. byjus.com Due to the high activation by the hydroxyl group, these reactions can often proceed under milder conditions than those required for benzene. refinerlink.com
Predicted Regioselectivity for Electrophilic Aromatic Substitution:
| Position | Activating/Deactivating Influence | Predicted Outcome |
| C-4 | Meta to -OH group | Less favored |
| C-5 | Ortho to -OH group | Favored site of substitution |
| C-7 | Ortho to -OH group, adjacent to ring fusion | Possible site of substitution, potential steric hindrance |
Influence of Substituents on Protonation and Deprotonation Equilibria
The substituents on the indazole ring significantly affect the acidity of the phenolic proton and the basicity of the heterocyclic nitrogen atoms.
Acidity: The hydroxyl group at C-6 imparts phenolic acidity to the molecule. The pKa of unsubstituted phenol is approximately 10.0. sips.org.in The acidity of this compound is modulated by the other substituents. The fused pyrazole ring, being electron-withdrawing, and the iodo group at C-3, also electron-withdrawing through induction, are expected to stabilize the corresponding phenoxide conjugate base. This stabilization increases the acidity of the hydroxyl group, likely resulting in a pKa value lower than 10, making it a stronger acid than unsubstituted phenol. libretexts.org
Basicity: The N-methylated indazole ring possesses basic character due to the lone pair of electrons on the N2 nitrogen atom. The pKb value for 1-methyl-1H-indazole is reported as 0.42, while 2-methyl-2H-indazole is a stronger base with a pKb of 2.02, indicating that the 1H-tautomer is less basic. jmchemsci.com The basicity of this compound is influenced by the electron-withdrawing effects of the iodine atom and the hydroxyl group. Both of these groups pull electron density away from the pyrazole ring, which destabilizes the protonated form (the conjugate acid). Consequently, this compound is expected to be a weaker base than 1-methylindazole. irb.hr
Summary of Substituent Effects on Acidity and Basicity:
| Property | Influencing Groups | Predicted Effect Compared to Parent Compound |
| Acidity of 6-OH | Fused Pyrazole Ring, 3-Iodo | Increased acidity (Lower pKa) vs. Phenol |
| Basicity of N2 | 3-Iodo, 6-OH | Decreased basicity (Higher pKa of conjugate acid) vs. 1-Methylindazole |
Advanced Spectroscopic and Structural Elucidation Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in 3-Iodo-1-methyl-1H-indazol-6-ol. The analysis of one-dimensional (¹H and ¹³C) and two-dimensional spectra would provide unambiguous evidence for the proposed structure.
The ¹H NMR spectrum is expected to show distinct signals for the four protons of the indazole core and the three protons of the N-methyl group. The hydroxyl proton may appear as a broad singlet, with its chemical shift being highly dependent on solvent, concentration, and temperature. The predicted chemical shifts and coupling patterns are based on the known electronic effects of the substituents: the electron-donating hydroxyl (-OH) group, the electron-withdrawing and magnetically anisotropic iodo (-I) group, and the N-methyl (-CH₃) group.
The aromatic region would feature three protons. The H7 proton is expected to appear as a doublet, coupled to H5. The H4 proton should appear as a doublet coupled to H5. The H5 proton, being coupled to both H4 and H7, would likely appear as a doublet of doublets. The N-methyl protons will present as a sharp singlet, shifted downfield due to the influence of the heterocyclic ring system.
Predicted ¹H NMR Data (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| OH | ~9.5 - 10.0 | br s | - |
| H4 | ~7.55 | d | J ≈ 8.7 |
| H5 | ~6.80 | dd | J ≈ 8.7, 2.1 |
| H7 | ~7.10 | d | J ≈ 2.1 |
| N-CH₃ | ~3.95 | s | - |
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The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the seven carbons of the indazole core and the one carbon of the N-methyl group. The chemical shift of each carbon is influenced by its local electronic environment. The C3 carbon, directly bonded to the heavy iodine atom, is expected to be significantly shifted upfield due to the heavy-atom effect. Conversely, the C6 carbon, bonded to the electronegative oxygen of the hydroxyl group, will be shifted downfield.
Predicted ¹³C NMR Chemical Shift Assignments
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C3 | ~90.5 |
| C3a | ~141.0 |
| C4 | ~122.5 |
| C5 | ~114.0 |
| C6 | ~155.0 |
| C7 | ~98.0 |
| C7a | ~124.0 |
| N-CH₃ | ~35.0 |
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Two-dimensional NMR experiments are indispensable for assembling the molecular puzzle and confirming the assignments made from 1D spectra.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. A key correlation would be observed between the H4 and H5 protons, confirming their adjacency on the benzene (B151609) ring portion of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would be expected to show cross-peaks connecting H4 to C4, H5 to C5, H7 to C7, and the N-methyl protons to the N-methyl carbon, allowing for the unambiguous assignment of these carbon resonances.
The N-methyl protons to the quaternary carbons C3a and C7a, confirming the attachment point of the methyl group.
The H7 proton to C5 and the quaternary carbon C3a.
The H4 proton to the quaternary carbons C3a and C7a.
The H5 proton to C7 and C3a.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding. A crucial correlation would be expected between the protons of the N-methyl group and the H7 proton. This observation provides definitive proof that the methyl group is on the N1 nitrogen, as this position places it in close spatial proximity to H7.
For the parent indazole molecule, annular tautomerism between the 1H and 2H forms is a significant process. However, in this compound, the presence of the methyl group on the N1 nitrogen effectively quenches this dynamic process, locking the molecule in the 1H-indazole form. bldpharm.comnih.gov
A second potential tautomerism is the phenol-keto equilibrium involving the 6-hydroxyl group. The molecule could theoretically exist in equilibrium with its 1,7-dihydro-4H-indazol-4-one tautomer. However, this would involve the disruption of the aromaticity of the benzene ring. Therefore, the phenolic form is expected to be overwhelmingly the more stable and dominant species in solution under standard conditions. Variable temperature NMR studies could be employed to investigate any minor tautomeric forms or other dynamic processes, but significant populations of alternative tautomers are not anticipated.
Mass Spectrometry for Molecular Structure and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through analysis of fragmentation patterns. For this compound (Molecular Formula: C₈H₇IN₂O), high-resolution mass spectrometry (HRMS) would be used to confirm the exact mass, consistent with its elemental formula.
The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion (M⁺˙) peak. The fragmentation pattern would be characteristic of the indazole structure and its substituents.
Predicted Mass Spectrometry Fragmentation
| m/z (charge/mass ratio) | Predicted Fragment Identity | Notes |
| 274 | [M]⁺˙ | Molecular Ion |
| 259 | [M - CH₃]⁺ | Loss of the N-methyl radical |
| 246 | [M - CO]⁺˙ | Loss of carbon monoxide, typical for phenols |
| 147 | [M - I]⁺ | Loss of the iodine radical, a major fragment |
| 119 | [M - I - CO]⁺ | Subsequent loss of CO after iodine loss |
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Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
The IR spectrum is expected to be dominated by a strong, broad absorption band in the high-frequency region corresponding to the O-H stretching of the phenolic group. The aromatic C-H and aliphatic N-methyl C-H stretching vibrations would appear at slightly lower wavenumbers. The "fingerprint region" (below 1500 cm⁻¹) would contain a complex series of bands corresponding to various bending and stretching modes of the entire molecule, including the C-O, C-N, and C-I bonds.
Raman spectroscopy would complement the IR data. Aromatic ring vibrations are typically strong in Raman spectra. The C-I stretching vibration, which may be weak in the IR spectrum, could potentially be observed more clearly in the Raman spectrum.
Predicted Infrared (IR) and Raman Vibrational Modes
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy | Notes |
| O-H stretch | 3500 - 3200 | IR | Broad, strong signal indicative of hydrogen bonding |
| Aromatic C-H stretch | 3100 - 3000 | IR, Raman | Medium to weak signals |
| Aliphatic C-H stretch | 3000 - 2850 | IR, Raman | From the N-methyl group |
| C=C / C=N stretch | 1620 - 1450 | IR, Raman | Multiple bands for the aromatic indazole core |
| C-O stretch (phenol) | 1260 - 1200 | IR | Strong signal |
| C-I stretch | 600 - 500 | Raman | Expected to be weak in IR, stronger in Raman |
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Lack of Available Crystallographic Data for this compound
A comprehensive review of scientific literature and chemical databases has revealed no publicly available X-ray crystallography data for the specific chemical compound this compound.
While spectroscopic data such as NMR, Mass Spectrometry, and IR spectroscopy can provide valuable insights into the connectivity and functional groups of a molecule, only X-ray crystallography can offer an unambiguous depiction of its solid-state structure.
It is important to note that while crystallographic studies have been conducted on structurally similar indazole derivatives, the strict focus of this article on this compound precludes the inclusion of data from related but distinct compounds. The precise influence of the iodo, methyl, and hydroxyl substituents at their specific positions on the indazole ring system on the crystal packing and molecular geometry can only be determined through a dedicated crystallographic analysis of the title compound.
Therefore, the section on X-ray Crystallography for Solid-State Molecular Architecture cannot be completed at this time due to the absence of experimental data.
Computational and Theoretical Investigations of 3 Iodo 1 Methyl 1h Indazol 6 Ol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of molecules. For substituted indazoles, these calculations can predict a range of characteristics that govern their chemical behavior.
The electronic structure of 3-Iodo-1-methyl-1H-indazol-6-ol is defined by the arrangement of its electrons in various molecular orbitals. Key to understanding its reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical stability and reactivity. nih.gov A smaller gap generally implies higher reactivity. nih.gov
In substituted indazoles, the distribution of HOMO and LUMO can be significantly influenced by the nature and position of the substituents. nih.gov For this compound, the iodine atom at the 3-position, the methyl group at the 1-position, and the hydroxyl group at the 6-position will modulate the electron density across the indazole ring system. The lone pairs of the nitrogen and oxygen atoms, as well as the pi-system of the aromatic rings, will contribute significantly to the molecular orbitals. A related study on diarylhalonium salts, which feature a halogen atom bonded to two carbon atoms, highlights that the s-orbital of the halogen plays a a significant role in the three-center-four-electron bond, a concept that can be relevant to understanding the electronic environment of the iodine in the target molecule. rsc.org
Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Indazole Derivative (Illustrative)
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.2 | Highest Occupied Molecular Orbital; related to electron-donating ability. |
| LUMO | -1.5 | Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |
| HOMO-LUMO Gap | 4.7 | Indicator of chemical reactivity and stability. |
Note: This table is illustrative and based on general values for similar heterocyclic compounds. The actual values for this compound would require specific calculations.
Indazole and its derivatives can exist in different tautomeric forms due to the migration of a proton. chemicalbook.com The primary tautomers are the 1H- and 2H-indazoles. chemicalbook.com In the case of this compound, the presence of the methyl group at the N1 position largely locks the indazole core in the 1H tautomeric form. However, the hydroxyl group at the 6-position introduces the possibility of keto-enol tautomerism, where the hydrogen atom can potentially move from the oxygen to the adjacent carbon or nitrogen atom of the ring, although the aromatic phenol (B47542) form is generally more stable.
Theoretical calculations can determine the relative energies of these different tautomers and conformers (spatial arrangements of atoms). nih.govnih.gov By calculating the Gibbs free energy of each possible structure, the most stable form under specific conditions can be predicted. chemicalbook.com For many substituted indazoles, the 1H-tautomer is found to be thermodynamically more stable than the 2H-tautomer. chemicalbook.com Computational studies on 1,5,6,7-tetrahydro-4H-indazol-4-ones have shown that the relative stability of tautomers can be influenced by substituents and can be accurately predicted by methods like B3LYP/6-31G**. nih.govnih.gov
The distribution of electron density within the this compound molecule is a key determinant of its reactivity. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing the charge distribution. nih.gov These maps show regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov
In this compound, the nitrogen atoms of the pyrazole (B372694) ring and the oxygen atom of the hydroxyl group are expected to be regions of high electron density (negative potential). The iodine atom, being a large and polarizable halogen, will also influence the electrostatic potential. The hydrogen of the hydroxyl group will be a site of positive potential. These predictions help in understanding how the molecule will interact with other reagents and biological macromolecules. nih.gov The reactivity of the indazole ring itself can be complex, as it exhibits properties of both pyridine (B92270) and pyrrole. nih.gov
Molecular Docking Simulations to Investigate Binding Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when it binds to a second molecule (receptor), typically a protein. nih.gov This method is widely used in drug discovery to understand the potential mechanism of action of a compound and to guide the design of more potent and selective inhibitors. tandfonline.com
While no specific molecular docking studies for this compound are publicly available, studies on related indazole derivatives have demonstrated their ability to bind to various protein targets, such as kinases and trypanothione (B104310) reductase. tandfonline.comnih.gov In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The this compound molecule would then be placed into the binding site of the protein, and a scoring function would be used to estimate the binding affinity and predict the most stable binding pose. nih.gov
The interactions stabilizing the protein-ligand complex can be analyzed, including:
Hydrogen bonds: The hydroxyl group and the nitrogen atoms of the indazole ring are potential hydrogen bond donors and acceptors.
Halogen bonds: The iodine atom at the 3-position can form halogen bonds, which are non-covalent interactions that can contribute to binding affinity.
Hydrophobic interactions: The benzene (B151609) ring of the indazole and the methyl group can engage in hydrophobic interactions with nonpolar residues in the protein's binding pocket.
Pi-stacking: The aromatic indazole ring can interact with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
Table 2: Potential Intermolecular Interactions of this compound in a Protein Binding Site (Hypothetical)
| Type of Interaction | Functional Group Involved | Potential Interacting Amino Acid Residues |
| Hydrogen Bond Donor | 6-hydroxyl | Aspartate, Glutamate, Serine, Threonine |
| Hydrogen Bond Acceptor | 6-hydroxyl, N2 of indazole | Arginine, Lysine, Histidine, Serine, Threonine |
| Halogen Bond | 3-iodo | Carbonyl oxygen of the protein backbone, Lewis basic residues |
| Hydrophobic Interactions | Benzene ring, 1-methyl | Leucine, Isoleucine, Valine, Alanine |
| Pi-Stacking | Indazole ring system | Phenylalanine, Tyrosine, Tryptophan |
Quantitative Structure-Activity Relationship (QSAR) Analysis Principles
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijsdr.org The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. ijsdr.orgtandfonline.com
A QSAR model is developed using a training set of compounds with known activities. tandfonline.com For each compound, a set of molecular descriptors is calculated. These descriptors can be categorized as:
1D descriptors: Based on the molecular formula (e.g., molecular weight).
2D descriptors: Based on the 2D structure (e.g., connectivity indices, polar surface area). tandfonline.com
3D descriptors: Based on the 3D conformation of the molecule (e.g., steric parameters, dipole moment). nih.gov
Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or more complex machine learning algorithms are used to build a model that correlates the descriptors with the biological activity. tandfonline.comijsdr.org The predictive power of the QSAR model is then evaluated using a separate test set of compounds. ijsdr.org
For a series of indazole derivatives, a QSAR study could identify which structural features are important for a particular biological activity. For example, a model might reveal that a certain size of substituent at a specific position or a particular electronic property is crucial for high potency.
Computational Prediction of Reaction Pathways and Transition States
Computational chemistry can be used to model chemical reactions, providing insights into reaction mechanisms, identifying intermediates, and calculating the energies of transition states. This information is valuable for understanding how a molecule like this compound might be synthesized or how it might react in a biological system.
For instance, the synthesis of substituted indazoles often involves reactions like N-alkylation or cross-coupling. nih.gov Theoretical calculations can be employed to study the regioselectivity of such reactions. For example, in the alkylation of an unsubstituted indazole, calculations can predict whether the alkyl group will preferentially attach to the N1 or N2 position by comparing the activation energies of the two possible reaction pathways. nih.gov
For this compound, computational studies could explore reactions such as the substitution of the iodine atom or reactions involving the hydroxyl group. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products, which corresponds to the most likely reaction mechanism. The structure of the transition state, the highest energy point along this path, provides crucial information about the factors that control the reaction rate.
Biological Activity Profiling and Mechanistic Insights Focusing on Mechanisms and Sar
Target-Specific Enzyme Inhibition Mechanisms
A thorough search of scientific databases for direct inhibitory activity of 3-Iodo-1-methyl-1H-indazol-6-ol against several key enzyme families has yielded limited specific results for this particular molecule.
Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and a key target in cancer immunotherapy. acs.orgnih.gov The indazole structure is a known scaffold for IDO1 inhibitors. acs.org Despite this, no specific experimental data demonstrating the inhibitory activity or the mechanism of action of this compound against IDO1 could be located in the public domain.
Cholinesterase Inhibition and Neurological Target Engagement
Information regarding the potential of this compound to inhibit acetylcholinesterase or butyrylcholinesterase, or to engage with other neurological targets, is not available in the reviewed literature.
Other Enzymatic Pathway Modulation (e.g., Carbonic Anhydrase, HIF-1, Bcl2 family, p53/MDM2 pathway)
Searches for the modulatory effects of this compound on other significant enzymatic pathways, including carbonic anhydrase, hypoxia-inducible factor-1 (HIF-1), the Bcl2 family of proteins, and the p53/MDM2 pathway, did not yield any specific research findings for this compound. While inhibitors of these pathways containing other heterocyclic systems are known, data for this compound is absent. nih.govnih.govnih.gov
Cellular Pathway Modulation and Associated Phenotypes
The impact of this compound on cellular processes such as the cell cycle is a key area of interest for potential therapeutic applications.
Cell Cycle Arrest Mechanisms
While some indazole derivatives have been shown to induce cell cycle arrest, there is no specific information available that describes the mechanisms by which this compound might influence cell cycle progression, such as inducing G1, S, or G2/M phase arrest. nih.gov
Apoptosis Induction Pathways
Substituted indazoles, including derivatives of this compound, have been shown to induce apoptosis in cancer cells through various signaling cascades. One of the key mechanisms involves the activation of the intrinsic apoptotic pathway. This is often characterized by the depolarization of the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.
Furthermore, some indazole derivatives have been observed to modulate the expression of proteins belonging to the Bcl-2 family. Specifically, they can downregulate the expression of anti-apoptotic proteins like Bcl-2 and upregulate the expression of pro-apoptotic proteins such as Bax. This shift in the Bax/Bcl-2 ratio is a critical event that pushes the cell towards apoptosis.
Anti-Proliferative Mechanisms in Specific Cell Lines
The anti-proliferative effects of this compound and related compounds have been documented in various cancer cell lines. In human melanoma A375 cells, certain 1,3,6-trisubstituted-1H-indazole derivatives have demonstrated significant cytotoxic effects. These compounds have been shown to inhibit cell proliferation in a dose-dependent manner.
In studies involving other cancer cell lines, such as those for breast and colon cancer, substituted indazoles have exhibited potent anti-proliferative activity. The mechanism often involves cell cycle arrest at different phases, most commonly at the G2/M phase, which prevents the cells from entering mitosis and ultimately leads to cell death.
Structure-Activity Relationship (SAR) Studies of Substituted Indazoles
The biological potency of indazole derivatives is highly dependent on the nature and position of substituents on the indazole core. SAR studies have provided valuable insights into the structural requirements for optimal activity.
Impact of C-3 and C-6 Substituents on Biological Potency
The substituents at the C-3 and C-6 positions of the indazole ring play a crucial role in determining the anti-proliferative and antimicrobial activities. For instance, the presence of a halogen, such as iodine, at the C-3 position has been found to be important for the cytotoxic activity of certain indazole derivatives.
Role of N-1 Methylation in Pharmacological Profiles
Methylation at the N-1 position of the indazole ring is a key structural feature that impacts the pharmacological profile of these compounds. N-1 methylation can influence the molecule's lipophilicity, metabolic stability, and interaction with its biological targets. In many cases, the presence of a methyl group at the N-1 position has been associated with enhanced biological activity compared to their N-H counterparts. This modification can also affect the planarity of the molecule, which may be critical for its binding to target proteins.
Correlation between Physicochemical Properties and Activity
The biological activity of substituted indazoles is closely linked to their physicochemical properties, such as lipophilicity, electronic effects, and steric parameters. Lipophilicity, often expressed as logP, is a critical determinant of a compound's ability to cross cell membranes and reach its intracellular targets. A balanced lipophilicity is generally required for optimal activity.
Electronic effects of the substituents, as described by parameters like Hammett constants, also play a significant role. Electron-withdrawing or electron-donating groups can influence the electron density of the indazole ring system, thereby affecting its interaction with biological macromolecules. Steric factors, such as the size and shape of the substituents, can also impact the binding affinity of the compounds to their targets.
Antimicrobial Activity: Mechanistic Underpinnings
In addition to their anti-proliferative effects, certain substituted indazoles, including derivatives of this compound, have demonstrated promising antimicrobial activity. The mechanisms underlying their antimicrobial action are thought to involve the disruption of essential cellular processes in microorganisms.
One proposed mechanism is the inhibition of microbial enzymes that are crucial for survival. For example, these compounds may interfere with enzymes involved in cell wall synthesis, DNA replication, or protein synthesis. The specific molecular targets can vary depending on the microbial species.
Furthermore, the ability of these compounds to induce oxidative stress in microbial cells is another potential mechanism of action. By generating reactive oxygen species (ROS), they can cause damage to cellular components such as lipids, proteins, and nucleic acids, ultimately leading to microbial cell death. The broad-spectrum antimicrobial activity observed for some indazole derivatives suggests that they may act on multiple targets or through a general mechanism of cellular disruption.
Antioxidant and Anti-inflammatory Mechanisms of this compound
The indazole scaffold is a prominent feature in many biologically active compounds, with a significant number of derivatives being investigated for their therapeutic potential, including anti-inflammatory and antioxidant effects. While direct experimental data on the antioxidant and anti-inflammatory mechanisms of this compound is not extensively available in the public domain, an understanding of its potential activities can be extrapolated from studies on structurally related indazole derivatives. The biological activity of this specific compound is influenced by the electronic and steric properties of its substituents: the iodo group at the 3-position, the methyl group at the 1-position, and the hydroxyl group at the 6-position.
Antioxidant Mechanisms
The potential antioxidant activity of this compound is likely attributed to its ability to scavenge free radicals and chelate pro-oxidant metal ions. The hydroxyl group at the 6-position is a key functional group in this regard, as phenolic compounds are well-known for their antioxidant properties. The antioxidant mechanism is likely to involve the donation of a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it and preventing oxidative damage to cellular components.
Table 1: Potential Antioxidant Activity Profile of Indazole Derivatives
| Assay | Potential Activity of this compound (Inferred) | Reference Compound Example (Activity) |
| DPPH Radical Scavenging | Expected to show activity due to the phenolic hydroxyl group. | Ascorbic Acid (Standard Antioxidant) |
| ABTS Radical Scavenging | Expected to show activity. | Trolox (Standard Antioxidant) |
| Nitric Oxide Scavenging | Potential to scavenge nitric oxide radicals. | Curcumin (Known NO Scavenger) |
Note: This table is illustrative and based on the general antioxidant properties of phenolic and heterocyclic compounds, as direct experimental data for this compound is not available.
Anti-inflammatory Mechanisms
The anti-inflammatory potential of indazole derivatives is a subject of considerable research interest. nih.gov These compounds may exert their effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways.
One of the primary mechanisms by which many anti-inflammatory drugs work is through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation. The inhibition of COX-2 reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever. Another important enzyme in the inflammatory cascade is lipoxygenase (LOX), which is responsible for the production of leukotrienes, another class of inflammatory mediators.
Studies on various substituted indazoles have demonstrated their potential as anti-inflammatory agents. nih.gov For example, certain 4-substituted 1-phenyl-1H-indazoles have shown moderate anti-inflammatory activity in animal models. nih.gov The structural features of this compound, including the indazole core and the specific substitution pattern, may allow it to fit into the active sites of these enzymes, thereby inhibiting their activity.
Table 2: Potential Anti-inflammatory Activity Profile of Indazole Derivatives
| Target Enzyme/Pathway | Potential Inhibitory Action of this compound (Inferred) | Reference Compound Example (Activity) |
| Cyclooxygenase-2 (COX-2) | Potential for inhibition. | Celecoxib (Selective COX-2 Inhibitor) |
| 5-Lipoxygenase (5-LOX) | Potential for inhibition. | Zileuton (5-LOX Inhibitor) |
Note: This table is illustrative and based on the known anti-inflammatory mechanisms of indazole derivatives, as direct experimental data for this compound is not available.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound is intrinsically linked to its chemical structure.
Indazole Core: The bicyclic indazole ring system serves as a rigid scaffold that is crucial for binding to biological targets. Its aromatic nature and the presence of two nitrogen atoms contribute to its ability to participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with amino acid residues in the active sites of enzymes.
Hydroxyl Group at C6: The phenolic hydroxyl group is a critical determinant of the compound's antioxidant activity. Its ability to donate a hydrogen atom is central to radical scavenging. Furthermore, this group can also act as a hydrogen bond donor or acceptor, which can be important for binding to the active sites of enzymes like COX and LOX.
Iodo Group at C3: The presence of a bulky and lipophilic iodo atom at the 3-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. It can enhance the binding affinity to target proteins through halogen bonding and hydrophobic interactions. The position and nature of the substituent at C3 of the indazole ring are known to be important for anti-inflammatory activity in related compounds.
Methyl Group at N1: The methyl group at the 1-position of the indazole ring blocks the tautomerization that can occur in N-unsubstituted indazoles. This methylation provides a fixed structure, which can lead to more specific interactions with biological targets. The N1-substitution is a common feature in many biologically active indazole derivatives. chemimpex.com
Emerging Research Applications and Potential Non Clinical Utility
Materials Science Applications of Indazole Derivatives (e.g., OLEDs)
While direct research on 3-Iodo-1-methyl-1H-indazol-6-ol in materials science is not yet prevalent in publicly accessible literature, the broader family of indazole derivatives has shown considerable promise, particularly in the field of organic light-emitting diodes (OLEDs). The core indazole structure, often incorporated into larger, more complex molecules, can contribute to the desirable photophysical properties of materials used in OLED devices.
The utility of heterocyclic compounds in OLEDs often stems from their ability to facilitate charge transport (either holes or electrons) and to act as hosts for emissive dopants or as the emitters themselves. For instance, derivatives of carbazole (B46965) and imidazole (B134444) have been successfully synthesized and investigated for their applications in OLEDs. These compounds have demonstrated the ability to form functional layers within OLEDs, exhibiting blue light emission and serving as hosts for phosphorescent emitters.
The key to the performance of these materials lies in their electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as their triplet energy. The introduction of different substituents onto the core heterocycle allows for the fine-tuning of these properties. In the case of this compound, the electron-donating hydroxyl group and the electron-withdrawing (due to the C-I bond's polarizability) and heavy-atom effects of iodine could lead to interesting photophysical characteristics. The heavy iodine atom, in particular, could facilitate intersystem crossing, a process that is crucial for the efficiency of phosphorescent OLEDs.
Further research is warranted to synthesize and characterize the photophysical properties of this compound and its derivatives to assess their suitability for OLED applications.
Table 1: Potential Contributions of Substituents in this compound to OLED Performance
| Substituent | Position | Potential Effect on OLED Properties |
| Iodine | 3 | May enhance intersystem crossing (phosphorescence), potentially leading to higher efficiency. Can influence charge transport properties. |
| Methyl | 1 | Can improve solubility and film-forming properties. May sterically influence molecular packing and solid-state properties. |
| Hydroxyl | 6 | Can act as an electron-donating group, influencing HOMO/LUMO levels and emission color. May participate in hydrogen bonding, affecting morphology. |
Probing Biological Systems and Mechanistic Tool Development
The unique structural features of this compound make it an intriguing candidate for the development of chemical probes to investigate biological systems. The iodine atom at the 3-position is a particularly valuable handle for various chemical modifications and detection methods.
For instance, the iodine atom can be replaced through various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions. This allows for the straightforward attachment of fluorescent dyes, affinity tags (like biotin), or photoreactive groups. A fluorescently labeled version of this molecule could be used to visualize its distribution and localization within cells or tissues, providing insights into its potential biological targets.
Furthermore, the iodine atom can serve as a "heavy atom" for X-ray crystallography studies. If this compound is found to bind to a specific protein, its presence could aid in solving the crystal structure of the protein-ligand complex by providing a strong anomalous scattering signal. This would be invaluable for understanding the precise molecular interactions at the binding site.
The development of a radiolabeled analog, for example, by incorporating a radioactive isotope of iodine (e.g., ¹²⁵I or ¹²³I), would enable its use in radio-ligand binding assays or for in vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT). Such tools are instrumental in quantifying receptor density and occupancy in both preclinical and clinical research.
Chemical Biology Applications Beyond Therapeutic Aims
Beyond its potential as a biological probe, this compound can be a versatile building block in chemical biology for constructing more complex molecules with specific functions. The reactivity of the C-I bond allows for its use as a scaffold to explore and identify new biological targets through activity-based protein profiling (ABPP). In ABPP, a reactive group is incorporated into a small molecule to covalently label its protein target, enabling subsequent identification by mass spectrometry.
The indazole core itself is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to a variety of biological targets. By systematically modifying the 3-iodo and 6-hydroxyl positions of this compound, libraries of new compounds can be generated. These libraries can then be screened against a wide range of biological assays to identify molecules with novel, non-therapeutic functions, such as modulators of protein-protein interactions, enzyme inhibitors for research purposes, or as components of biosensors.
For example, the hydroxyl group could be used as an attachment point for linkers in the development of PROTACs (Proteolysis-Targeting Chimeras) or other bifunctional molecules designed to induce the degradation of a target protein rather than just inhibiting it. While this has therapeutic implications, the development and optimization of such molecules are fundamentally rooted in chemical biology research.
Future Research Directions and Unexplored Avenues
Development of Novel and Greener Synthetic Routes
While specific synthetic routes for 3-Iodo-1-methyl-1H-indazol-6-ol are not extensively documented in public literature, its synthesis can be inferred from established indazole chemistry. A common strategy involves the iodination of an appropriate indazole precursor. For instance, 3-iodoindazoles are often prepared by treating the corresponding indazole with iodine (I2) and a base like potassium hydroxide (B78521) (KOH) in a polar solvent such as DMF. chim.it
However, future research should prioritize the development of more environmentally benign synthetic methodologies. Traditional methods often rely on harsh reagents and solvents. Greener approaches could include:
One-Pot Syntheses: Designing multi-component reactions that combine several synthetic steps into a single operation, reducing waste and energy consumption. Methods for synthesizing substituted 1H-indazoles from hydrazones in one pot have been explored. acs.org
Catalytic Systems: Employing catalysts like ammonium (B1175870) chloride in ethanol (B145695) can provide eco-friendly and efficient pathways to indazole derivatives. samipubco.com The use of copper-catalyzed three-component reactions has also proven effective for synthesizing 2H-indazoles. organic-chemistry.org
Alternative Solvents: Replacing conventional volatile organic solvents with greener alternatives like water or polyethylene (B3416737) glycol (PEG) would significantly improve the environmental profile of the synthesis. organic-chemistry.org
Flow Chemistry and Microwave-Assisted Synthesis: These technologies can offer improved yields, shorter reaction times, and better process control compared to conventional batch chemistry, contributing to a more sustainable synthetic process.
A plausible greener route could start from 2-bromo-4-methoxybenzonitrile, which could undergo methylation and subsequent cyclization, followed by demethylation to reveal the hydroxyl group and a final iodination step, with each step optimized for green chemistry principles.
Exploration of Advanced Functionalization at Peripheral Positions
The true potential of this compound lies in its capacity for diverse functionalization. The existing substituents serve as handles for introducing new chemical entities to modulate the molecule's properties.
Key Functionalization Sites:
| Position | Existing Group | Potential Reactions | Purpose |
| C3 | Iodo | Metal-catalyzed cross-coupling (e.g., Suzuki, Heck, Sonogashira), amination, cyanation. | Introduce aryl, alkyl, vinyl, or nitrogen-containing groups to explore structure-activity relationships (SAR). |
| C6 | Hydroxyl | Etherification, esterification, Mitsunobu reaction. | Improve solubility, metabolic stability, or introduce pharmacophores. |
| C4, C5, C7 | Hydrogen | C-H activation/functionalization. bits-pilani.ac.inrsc.org | Fine-tune electronic properties and steric profile for enhanced target specificity. |
The iodine atom at the C3 position is particularly valuable, serving as a versatile precursor for a multitude of metal-catalyzed cross-coupling reactions. chim.it This allows for the systematic introduction of a wide array of substituents, which is a critical step in optimizing lead compounds in drug discovery. Furthermore, the hydroxyl group at C6 can be readily converted into ethers or esters to modify the compound's pharmacokinetic profile. Advanced strategies involving transition metal-catalyzed C-H functionalization could allow for the direct and selective modification of the benzene (B151609) ring portion of the indazole core, an area that remains a significant opportunity for innovation. bits-pilani.ac.inrsc.org
In-depth Mechanistic Studies of Biological Activity
Indazole derivatives are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. samipubco.comrsc.org The mechanism often involves interaction with specific biological targets like protein kinases. samipubco.com For a related compound, 3-Iodo-6-methyl-5-nitro-1H-indazole, the biological activity is attributed to interactions with enzymes and receptors, where the iodine and methyl groups influence binding affinity and specificity.
For this compound, in-depth mechanistic studies are essential to unlock its therapeutic potential. Future research should focus on:
Target Identification: Utilizing techniques like affinity chromatography, chemical proteomics, and computational target prediction to identify the specific proteins or enzymes with which the compound interacts.
Binding Mode Analysis: Employing X-ray crystallography and NMR spectroscopy to elucidate the precise binding mode of the compound within its target's active site. This would reveal the key interactions, such as halogen bonding from the iodine atom and hydrogen bonding from the hydroxyl group, that contribute to its affinity and selectivity.
Cellular Pathway Analysis: Investigating the downstream effects of target engagement to understand how the compound modulates cellular pathways. For instance, studies on other indazole derivatives have shown they can induce apoptosis by affecting levels of proteins like Bax and Bcl-2 and increasing reactive oxygen species (ROS). rsc.org
Understanding these mechanisms is crucial for rational drug design and for optimizing the compound's efficacy and safety profile.
Application in Fragment-Based Drug Discovery Beyond Traditional Medicinal Chemistry
Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying novel lead compounds. nih.govdundee.ac.uk It involves screening libraries of low-molecular-weight compounds ("fragments") to find those that bind weakly but efficiently to a biological target. nih.gov this compound is an ideal candidate for inclusion in fragment libraries.
Attributes as a valuable fragment:
Low Molecular Weight: It adheres to the "Rule of Three" often applied to fragments.
Structural Rigidity: The bicyclic indazole core provides a defined shape for binding.
Key Interaction Points: It possesses a hydrogen bond donor/acceptor (hydroxyl group) and a halogen bond donor (iodo group), which are crucial for protein-ligand interactions.
Vectors for Growth: The iodine atom provides a clear and synthetically tractable vector for growing the fragment into a more potent lead compound through subsequent chemical modification. nih.gov
Future work should involve screening this fragment against a wide range of therapeutic targets, particularly those that have proven challenging for traditional high-throughput screening, such as protein-protein interactions. dundee.ac.uk Biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and NMR spectroscopy would be essential for detecting and characterizing the weak binding of the fragment. dundee.ac.uk
Investigation of Indazole-Metal Complexes in Catalysis or Sensing
The nitrogen atoms of the indazole ring and the oxygen of the hydroxyl group are excellent coordination sites for metal ions. This opens up the possibility of using this compound as a ligand to create novel metal complexes with applications in catalysis and sensing.
Metal-Organic Frameworks (MOFs) are a class of materials where organic ligands connect metal ions or clusters. researchgate.netnih.gov Indazole-based ligands, such as 1H-indazole-5-carboxylic acid, have been used to construct luminescent MOFs. researchgate.netacs.org These materials have shown potential in applications like gas storage, separation, and chemical sensing. researchgate.netnih.gov One patent describes using a MOF to catalyze the synthesis of indazole derivatives. google.com
Future research could explore the synthesis of coordination polymers or discrete metal complexes using this compound. These complexes could be investigated for:
Catalytic Activity: The metal center could catalyze a variety of organic transformations, with the indazole ligand tuning its reactivity and selectivity.
Luminescent Sensing: Incorporation of lanthanide or other emissive metal ions could lead to sensors that detect specific analytes through changes in their luminescent properties.
Computational Design and Validation of Next-Generation Indazole Derivatives
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. nih.gov For this compound, computational methods can guide the design of next-generation derivatives with enhanced properties.
Potential Computational Approaches:
| Method | Application |
| Molecular Docking | Predict the binding poses and affinities of derivatives within a target's active site, guiding SAR studies. nih.gov |
| Quantum Mechanics (DFT) | Calculate electronic properties like HOMO-LUMO energy gaps to understand chemical reactivity and stability. rsc.org |
| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the ligand-protein complex to assess binding stability over time. researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Develop mathematical models that correlate chemical structure with biological activity to predict the potency of new designs. nih.gov |
| De Novo Design | Generate novel molecular structures based on the indazole scaffold that are optimized for a specific target. |
By integrating these computational approaches with synthetic chemistry and biological testing, researchers can accelerate the discovery and optimization process. nih.govresearchgate.net For example, structure-based design has been successfully used to develop potent indazole-based inhibitors of various kinases. nih.gov This iterative cycle of design, synthesis, and testing will be key to unlocking the full potential of the this compound scaffold.
Q & A
Q. What are the optimal synthetic routes for 3-Iodo-1-methyl-1H-indazol-6-ol, and how can purity be ensured?
Methodological Answer:
- Step 1 : Start with a precursor such as 1-methyl-1H-indazol-6-ol. Use iodination agents like iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF or DCM).
- Step 2 : Optimize reaction conditions (temperature, stoichiometry) using catalytic CuI, as seen in analogous indole iodination reactions .
- Step 3 : Purify via flash column chromatography (e.g., 70:30 ethyl acetate:hexane) to isolate the product. Monitor purity using TLC (Rf ~0.3–0.4) and confirm via / NMR and HRMS .
- Step 4 : Remove residual solvents (e.g., DMF) by vacuum drying at 70°C .
Q. How can spectroscopic techniques (NMR, HRMS) be applied to characterize this compound?
Methodological Answer:
- NMR : Dissolve the compound in DMSO-d6 or CDCl3. Expect aromatic proton signals between δ 7.0–8.5 ppm, with a singlet for the methyl group (~δ 3.7 ppm). The iodine substituent induces deshielding in adjacent carbons, visible in NMR (~δ 120–140 ppm for iodinated aromatic carbons) .
- HRMS : Use FAB-HRMS or ESI-HRMS to confirm molecular ion peaks (e.g., [M+H]). Expected m/z for CHINO: ~290.96 .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities of this compound derivatives?
Methodological Answer:
- Step 1 : Conduct comparative assays using standardized protocols (e.g., IC measurements in kinase inhibition studies). Control variables like cell lines, solvent effects, and incubation times .
- Step 2 : Perform structural analysis (X-ray crystallography or DFT calculations) to correlate activity with substituent positioning. For example, iodine’s electron-withdrawing effects may alter binding affinity .
- Step 3 : Validate findings via orthogonal methods (e.g., SPR for binding kinetics or in vivo models for bioavailability) .
Q. What crystallographic strategies (e.g., SHELX software) are effective for resolving the crystal structure of this compound?
Methodological Answer:
- Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å, Mo-Kα radiation). Collect intensity data with a CCD detector .
- Structure Solution : Apply SHELXD for phase determination via direct methods. Refine using SHELXL with anisotropic displacement parameters for heavy atoms (iodine) .
- Validation : Check for R-factor convergence (<5%), residual electron density (<1 eÅ), and Hirshfeld surface analysis to confirm packing interactions .
Q. How can researchers design experiments to evaluate the biological activity of this compound in neuroinflammatory models?
Methodological Answer:
- In Vitro Screening : Use microglial cells (BV2 or primary cultures) treated with LPS to induce inflammation. Measure TNF-α/IL-6 levels via ELISA and assess compound cytotoxicity (MTT assay) .
- In Vivo Validation : Administer the compound in rodent models of neuroinflammation (e.g., LPS-induced brain injury). Perform immunohistochemistry to quantify glial activation and cytokine expression .
- Mechanistic Studies : Use RNA-seq or Western blotting to identify pathways (e.g., NF-κB or JAK/STAT) modulated by the compound .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing dose-response data in studies of this compound?
Methodological Answer:
- Dose-Response Curves : Fit data to a four-parameter logistic model (Hill equation) using software like GraphPad Prism. Report EC/IC values with 95% confidence intervals .
- Outlier Handling : Apply Grubbs’ test or robust regression for datasets with high variability. Use ANOVA followed by post-hoc tests (Tukey’s HSD) for multi-group comparisons .
Q. How should researchers address stability issues of this compound in aqueous solutions?
Methodological Answer:
- Stability Testing : Perform accelerated degradation studies under varying pH (2–12), temperature (4–40°C), and light exposure. Monitor via HPLC-UV at λ = 254 nm .
- Formulation Adjustments : Use co-solvents (e.g., PEG-400) or cyclodextrin encapsulation to enhance solubility and reduce hydrolysis .
Data Contradiction Analysis
Q. How can conflicting results in the reactivity of this compound under cross-coupling conditions be resolved?
Methodological Answer:
- Step 1 : Replicate experiments with controlled catalyst systems (e.g., Pd(PPh) vs. CuI/ligand combinations). Track side products via LC-MS .
- Step 2 : Analyze steric/electronic effects of the indazole scaffold on reaction kinetics using Hammett plots or computational modeling (DFT) .
- Step 3 : Compare yields under inert (N) vs. aerobic conditions to rule out oxidation side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
